molecular formula C14H18FN3 B15051797 [(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B15051797
M. Wt: 247.31 g/mol
InChI Key: UQEIPTOXLKQVNO-UHFFFAOYSA-N
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Description

[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound that features a fluorophenyl group and a pyrazolyl group connected via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of the 4-fluorophenylmethyl intermediate: This can be achieved through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile, such as sodium azide, followed by reduction to obtain the 4-fluorophenylmethylamine.

    Preparation of the 1-propyl-1H-pyrazol-5-yl intermediate: This involves the alkylation of 1H-pyrazole with 1-bromopropane under basic conditions to yield 1-propyl-1H-pyrazole.

    Coupling reaction: The final step involves the coupling of the 4-fluorophenylmethylamine with the 1-propyl-1H-pyrazole intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: It can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of [(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazolyl group can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • [(4-chlorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
  • [(4-bromophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
  • [(4-methylphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H18FN3/c1-2-9-18-14(7-8-17-18)11-16-10-12-3-5-13(15)6-4-12/h3-8,16H,2,9-11H2,1H3

InChI Key

UQEIPTOXLKQVNO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC=C(C=C2)F

Origin of Product

United States

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